Introduction: The Strategic Importance of the Indazole Scaffold
Introduction: The Strategic Importance of the Indazole Scaffold
An In-Depth Technical Guide to 4-Bromo-6-methyl-1H-indazole: Properties, Synthesis, and Reactivity for the Research Scientist
The indazole moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid framework amenable to diverse functionalization, making it a cornerstone in modern medicinal chemistry.[2] Indazole derivatives are instrumental in the development of therapeutics across a wide range of diseases, including oncology, neurology, and inflammatory conditions, largely due to their ability to act as effective kinase inhibitors and receptor modulators.
Within this critical class of molecules, 4-Bromo-6-methyl-1H-indazole emerges as a particularly valuable building block. The strategic placement of the bromine atom at the 4-position offers a versatile handle for late-stage functionalization via transition metal-catalyzed cross-coupling reactions, allowing for the rapid generation of molecular libraries to explore structure-activity relationships (SAR).[3] The methyl group at the 6-position provides an additional point for steric and electronic modulation of the molecule. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, and reactivity of this key intermediate.
Physicochemical and Structural Properties
4-Bromo-6-methyl-1H-indazole is an orange to yellow solid at room temperature.[4] Its core properties are summarized below. Understanding these characteristics is fundamental for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrN₂ | [4][5] |
| Molecular Weight | 211.06 g/mol | [4] |
| Appearance | Orange to yellow solid | [4] |
| CAS Number | 885521-94-8 | [4] |
| Purity (Typical) | ≥ 95% (HPLC) | [4] |
| Storage Conditions | 0-8 °C, Store in a cool, dry place | [4] |
| SMILES String | CC1=CC2=C(C=NN2)C(=C1)Br | [5] |
| InChI Key | WVLOLHQWIPXVBQ-UHFFFAOYSA-N | [5] |
| Melting Point | Not explicitly reported; isomer 4-Bromo-1H-indazole melts at 160-165 °C | [6] |
Proposed Synthesis Pathway: Diazotization and Cyclization
The efficient and scalable synthesis of substituted indazoles is of paramount importance for their application in drug discovery. While a specific protocol for 4-Bromo-6-methyl-1H-indazole is not extensively detailed in public literature, a robust and widely adopted method for analogous isomers involves the diazotization of a substituted aniline followed by an intramolecular cyclization.[7] This approach, known as the Jacobson indazole synthesis, provides a reliable route to the indazole core.
The proposed synthesis for 4-Bromo-6-methyl-1H-indazole would logically start from 3-bromo-5-methylaniline. The causality behind this choice is the required substitution pattern on the final indazole ring. The workflow involves three key stages: protection of the amine, diazotization, and finally, cyclization to form the heterocyclic ring system.
Caption: Proposed synthesis workflow for 4-Bromo-6-methyl-1H-indazole.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for structurally similar indazoles.[7]
-
Step 1: Acetylation of 3-bromo-5-methylaniline
-
Rationale: The acetylation step protects the aniline's amino group, preventing it from undergoing undesired side reactions during the subsequent diazotization. Acetic anhydride is a common and effective acetylating agent.
-
Procedure: Dissolve 3-bromo-5-methylaniline in a suitable solvent like chloroform or glacial acetic acid in a reaction vessel. Cool the solution in an ice bath. Slowly add acetic anhydride dropwise while maintaining the temperature below 40°C. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
-
Step 2: Diazotization and Cyclization
-
Rationale: Isoamyl nitrite, in the presence of a weak base like potassium acetate, serves as the diazotizing agent, converting the acetylated amine into a diazonium species. Upon heating, this intermediate undergoes an intramolecular electrophilic aromatic substitution (cyclization) to form the indazole ring.
-
Procedure: To the reaction mixture from Step 1, add potassium acetate followed by the slow addition of isoamyl nitrite. Heat the mixture to reflux (approx. 68°C for chloroform) and maintain for several hours (e.g., 20 hours) to ensure complete cyclization.
-
-
Step 3: Work-up and Hydrolysis
-
Rationale: The initial work-up removes volatile components. Subsequent treatment with strong acid (HCl) hydrolyzes the N-acetyl protecting group, yielding the free 1H-indazole. Finally, basification is required to deprotonate the indazole and facilitate its isolation.
-
Procedure: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add concentrated hydrochloric acid and heat the mixture to approximately 50-55°C to effect hydrolysis. Cool the acidic solution and adjust the pH to ~11 by adding a 50% aqueous solution of sodium hydroxide. The product will precipitate and can be isolated.
-
-
Step 4: Isolation and Purification
-
Rationale: The crude product is isolated and purified to meet the high standards required for subsequent synthetic applications.
-
Procedure: The resulting solid is collected by filtration. To remove non-polar impurities, the solid can be slurried with a non-polar solvent like heptane, filtered, and then dried under vacuum to yield the final product, 4-Bromo-6-methyl-1H-indazole. Purity can be assessed by HPLC, NMR, and Mass Spectrometry.[7]
-
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation and quality control of 4-Bromo-6-methyl-1H-indazole. While full datasets require experimental acquisition, the expected spectral features can be predicted based on the molecular structure. Spectroscopic data including ¹H NMR, IR, and MS are available from commercial suppliers.[8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl group protons.
-
A broad singlet for the N-H proton (typically downfield, ~10-13 ppm).
-
Two singlets (or narrow doublets due to meta-coupling) in the aromatic region (approx. 7.0-8.0 ppm) for the protons at the C5 and C7 positions.
-
A singlet in the aromatic region for the C3 proton.
-
A singlet around 2.4-2.5 ppm for the three protons of the methyl group at C6.
-
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to each carbon atom in the unique electronic environments of the molecule.
-
Mass Spectrometry (MS): The mass spectrum will be characterized by a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom (due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The expected monoisotopic mass is 209.979 Da.[5]
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-6-methyl-1H-indazole lies in its capacity for further elaboration. The molecule possesses two primary sites for functionalization: the pyrazole nitrogen and the C4-bromine.
N-H Functionalization
The N-H proton of the pyrazole ring is acidic and can be readily deprotonated with a suitable base to form an indazolide anion. This anion is a potent nucleophile that can react with various electrophiles, leading to N-alkylation, N-arylation, or N-acylation. This reaction is often not regioselective, potentially yielding a mixture of N1 and N2 substituted products, which can be influenced by the choice of reagents and reaction conditions.[9][10]
C-Br Functionalization: Cross-Coupling Reactions
The bromine atom at the C4 position is the most valuable feature for synthetic diversification. It serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern drug synthesis.[11]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the formation of a new carbon-carbon bond, introducing aryl or heteroaryl substituents at the 4-position.[3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-indazole with a wide range of primary or secondary amines.
-
Sonogashira Coupling: The introduction of alkyne functionalities can be achieved through palladium-copper co-catalyzed coupling with terminal alkynes.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
4-Bromo-6-methyl-1H-indazole is primarily utilized as a key intermediate in the synthesis of complex molecules for pharmaceutical research.[4] The indazole core is a well-established pharmacophore in numerous kinase inhibitors used in oncology. By leveraging the reactivity of the bromine atom, drug discovery teams can rapidly synthesize and screen libraries of analogues to optimize potency, selectivity, and pharmacokinetic properties. Its utility extends to the development of novel agents in neurology and other therapeutic areas where indazole-based compounds have shown significant promise.[4]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Bromo-6-methyl-1H-indazole is not widely available, data from closely related bromo-indazoles provide essential guidance for safe handling.[6][12][13]
-
Hazards: Analogous compounds are classified as toxic or harmful if swallowed (Acute Tox. 3 or 4), cause skin irritation (Skin Irrit. 2), cause serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[6][13][14]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]
-
Avoid contact with skin, eyes, and clothing.[15]
-
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]
-
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[13]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 0-8 °C.[4]
References
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PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from National Institutes of Health. [Link]
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ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from ResearchGate. [Link]
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ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from American Chemical Society. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from Royal Society of Chemistry. [Link]
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ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from American Chemical Society. [Link]
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ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from American Chemical Society. [Link]
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PubChem. (n.d.). 4-Bromo-6-fluoro-1H-indole. Retrieved from National Center for Biotechnology Information. [Link]
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